N-Acetyl Amonafide-d6
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Scientific Research Applications
Pharmacodynamics and Dose Optimization Amonafide, extensively metabolized including N-acetylation to an active metabolite, shows variability in toxicity based on acetylator phenotype. Studies aimed to define optimal dosing for different phenotypes, revealing that fast acetylators of amonafide experience greater toxicity than slow acetylators. This led to recommended phase II testing doses of 250 and 375 mg/m² for fast and slow acetylators, respectively. The pharmacodynamic analysis incorporated acetylator phenotype, plasma concentration, gender, and pretreatment WBC for dose optimization (Ratain et al., 1993).
Development of Derivatives to Minimize Toxicity The synthesis of amonafide derivatives that are structurally similar but not subject to NAT2 acetylation aimed to retain anticancer properties while eliminating toxicity. These derivatives, termed 'numonafides', have demonstrated similar cancer cell-selective growth inhibition, DNA intercalation, and topoisomerase II inhibition activities to amonafide, but with potentially reduced toxicity (Norton et al., 2008).
Pharmacogenetics in Anticancer Therapy Pharmacogenetics plays a significant role in the clinical relevance of anticancer drugs like amonafide. The active metabolite, N-acetyl-amonafide, varies in toxicity based on genetic differences in N-acetylation. This variability highlights the importance of pharmacogenetics in cancer chemotherapy, guiding dose individualization and management strategies (Innocenti et al., 2001).
Pharmacokinetics and Metabolism Studies Understanding amonafide's pharmacokinetics and metabolism is crucial for optimizing its therapeutic use. Studies have shown that amonafide is eliminated from plasma with a terminal half-life of 3.5 hours, with renal excretion accounting for a significant portion of the administered dose. Metabolite analysis revealed various N-acetylated species as major metabolites, highlighting the importance of understanding its metabolic pathways in human subjects (Felder et al., 1987).
Pharmacodynamic Modeling for Individualized Dosing Pharmacodynamic modeling has been employed to further refine amonafide dosing strategies. By considering factors like acetylator phenotype, gender, and pretreatment WBC, more accurate dosing strategies have been developed to reduce variability in leukopenia, a common side effect. This approach represents a significant advancement in personalized medicine for cancer therapy (Ratain et al., 1996).
Exploration of Amonafide Derivatives with Reduced Toxicity Research into amonafide derivatives such as UNBS3157 and UNBS5162 has shown promising results in reducing toxicity while maintaining antitumor efficacy. These derivatives offer a potential therapeutic advantage over amonafide, with studies indicating their efficacy in murine models of human cancer without the hematotoxicity associated with amonafide (Dumont et al., 2006).
properties
IUPAC Name |
N-[2-[2-[bis(trideuteriomethyl)amino]ethyl]-1,3-dioxobenzo[de]isoquinolin-5-yl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O3/c1-11(22)19-13-9-12-5-4-6-14-16(12)15(10-13)18(24)21(17(14)23)8-7-20(2)3/h4-6,9-10H,7-8H2,1-3H3,(H,19,22)/i2D3,3D3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQQUFGOEIGXAOM-XERRXZQWSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC2=C3C(=C1)C=CC=C3C(=O)N(C2=O)CCN(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N(CCN1C(=O)C2=CC=CC3=CC(=CC(=C32)C1=O)NC(=O)C)C([2H])([2H])[2H] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-Acetyl Amonafide-d6 |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.